5-Tert-butylpyridin-3-OL
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Overview
Description
5-Tert-butylpyridin-3-OL is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is a derivative of pyridine, featuring a tert-butyl group at the 5-position and a hydroxyl group at the 3-position
Scientific Research Applications
5-Tert-butylpyridin-3-OL has several scientific research applications:
Preparation Methods
The synthesis of 5-Tert-butylpyridin-3-OL can be achieved through several synthetic routes. One common method involves the alkylation of pyridin-3-OL with tert-butyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
5-Tert-butylpyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 5-Tert-butylpyridin-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity for its targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
5-Tert-butylpyridin-3-OL can be compared with other similar compounds, such as:
Pyridin-3-OL: Lacks the tert-butyl group, resulting in different chemical and biological properties.
5-Methylpyridin-3-OL: Features a methyl group instead of a tert-butyl group, leading to less steric hindrance and different reactivity.
5-Ethylpyridin-3-OL: Contains an ethyl group, offering intermediate steric effects compared to the tert-butyl and methyl derivatives.
The uniqueness of this compound lies in its combination of the tert-butyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-tert-butylpyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)7-4-8(11)6-10-5-7/h4-6,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMGTIGGFHNNIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CN=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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